Cas no 2166840-53-3 (4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole)

4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- 4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole
- 2166840-53-3
- EN300-1277860
-
- インチ: 1S/C6H7Br2N3/c7-3-5-6(8)9-10-11(5)4-1-2-4/h4H,1-3H2
- InChIKey: IKGYNLJSJAUYKW-UHFFFAOYSA-N
- SMILES: BrCC1=C(N=NN1C1CC1)Br
計算された属性
- 精确分子量: 280.89862g/mol
- 同位素质量: 278.90067g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 151
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- XLogP3: 1.8
4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1277860-0.05g |
4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole |
2166840-53-3 | 0.05g |
$624.0 | 2023-06-08 | ||
Enamine | EN300-1277860-10.0g |
4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole |
2166840-53-3 | 10g |
$3191.0 | 2023-06-08 | ||
Enamine | EN300-1277860-100mg |
4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole |
2166840-53-3 | 100mg |
$653.0 | 2023-10-01 | ||
Enamine | EN300-1277860-10000mg |
4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole |
2166840-53-3 | 10000mg |
$3191.0 | 2023-10-01 | ||
Enamine | EN300-1277860-250mg |
4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole |
2166840-53-3 | 250mg |
$683.0 | 2023-10-01 | ||
Enamine | EN300-1277860-2.5g |
4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole |
2166840-53-3 | 2.5g |
$1454.0 | 2023-06-08 | ||
Enamine | EN300-1277860-500mg |
4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole |
2166840-53-3 | 500mg |
$713.0 | 2023-10-01 | ||
Enamine | EN300-1277860-1000mg |
4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole |
2166840-53-3 | 1000mg |
$743.0 | 2023-10-01 | ||
Enamine | EN300-1277860-2500mg |
4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole |
2166840-53-3 | 2500mg |
$1454.0 | 2023-10-01 | ||
Enamine | EN300-1277860-0.1g |
4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole |
2166840-53-3 | 0.1g |
$653.0 | 2023-06-08 |
4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole 関連文献
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazoleに関する追加情報
Research Briefing on 4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole (CAS: 2166840-53-3) in Chemical Biology and Pharmaceutical Applications
The compound 4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole (CAS: 2166840-53-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a key intermediate in drug discovery. This briefing synthesizes the latest findings on its synthesis, biological activity, and applications in medicinal chemistry.
Recent studies highlight the compound's role as a bifunctional alkylating agent, enabling selective modifications of biomolecules. A 2023 Journal of Medicinal Chemistry publication demonstrated its efficacy in covalent inhibitor design, where the bromomethyl group facilitated targeted protein binding (DOI: 10.1021/acs.jmedchem.3c00512). The cyclopropyl moiety was found to enhance metabolic stability in lead compounds, addressing a critical challenge in drug development.
Innovative synthetic approaches have been developed to optimize the production of 2166840-53-3. A copper-catalyzed cycloaddition method reported in Organic Letters (2024, DOI: 10.1021/acs.orglett.4c00031) achieved 89% yield with improved purity, addressing previous limitations in large-scale synthesis. This advancement supports its growing use in high-throughput screening libraries.
Emerging applications include its incorporation into PROTAC (PROteolysis TArgeting Chimera) molecules, where the triazole core serves as a crucial linker. Research from the University of Cambridge (2024, Chemical Science) demonstrated successful degradation of oncogenic proteins using derivatives of 2166840-53-3, showing promise for cancer therapeutics.
Safety and toxicity profiling remains an active area of investigation. Preliminary data from Toxicology Reports (2023) indicate moderate reactivity with glutathione, suggesting the need for structural optimization in certain applications. However, its selectivity profile makes it particularly valuable for targeted therapies.
The compound's dual functionality (bromine and bromomethyl groups) enables diverse conjugation chemistry, as evidenced by its increasing use in antibody-drug conjugates (ADCs). A recent patent (WO2023187543) describes novel ADC platforms utilizing 2166840-53-3 derivatives for enhanced payload delivery.
Future research directions include exploring its potential in covalent fragment-based drug discovery and as a building block for novel heterocyclic systems. The compound's unique combination of stability and reactivity positions it as a valuable tool in modern drug discovery pipelines.
2166840-53-3 (4-bromo-5-(bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole) Related Products
- 10141-51-2(CP-24879 HYDROCHLORIDE)
- 851079-15-7(2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide)
- 1057855-79-4(Methyl 5,6,7,8-Tetrahydro-1,6-Naphthyridine-2-Carboxylate(WX141173))
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)
- 265108-36-9(4,4-Difluorocyclohexanecarbaldehyde)
- 1806937-76-7(2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine)
- 869075-66-1(N-(4-methoxybenzenesulfonyl)-N'-2-(2-methoxyphenyl)ethylguanidine)
- 1427377-37-4(5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid)
- 1609396-46-4((4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide)
- 2731008-33-4(2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride)




